HJC0152 hydrochloride is a small molecule compound developed through structure- and fragment-based drug design strategies coupled with molecular modeling techniques. [] Its primary role in scientific research stems from its ability to inhibit STAT3, a transcription factor often found overexpressed or constitutively activated in various cancers. [] This property makes HJC0152 hydrochloride a valuable tool in investigating the role of STAT3 in cancer development and progression, and for exploring its potential as a therapeutic target.
In Vitro Studies:* Inhibiting Cancer Cell Growth and Proliferation: HJC0152 hydrochloride has consistently demonstrated the ability to suppress the growth and proliferation of various cancer cell lines, including breast, gastric, glioblastoma, head and neck squamous cell carcinoma, and non-small cell lung cancer. [, , , , , , ]* Inducing Apoptosis: The compound has been shown to induce apoptosis, a programmed cell death mechanism, in several cancer cell lines. [, , , , ]* Reducing Cell Migration and Invasion: HJC0152 hydrochloride has exhibited the ability to inhibit the migration and invasion of cancer cells, key processes involved in metastasis. [, , ]* Sensitizing Cancer Cells to Radiation Therapy: Studies suggest that combining HJC0152 hydrochloride with radiation therapy might enhance the sensitivity of breast cancer cells to radiation. []
In Vivo Studies:* Suppressing Tumor Growth: HJC0152 hydrochloride has demonstrated significant efficacy in reducing tumor growth in preclinical models of breast cancer, glioblastoma, and head and neck squamous cell carcinoma. [, , , , ]* Inhibiting Metastasis: The compound has shown promise in blocking the development of lung metastasis in a breast cancer model. []
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: